1,4-Oxazepane
Overview
Description
1,4-Oxazepane is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as benzoxazepines, have been found to interact with various receptors in the central nervous system .
Mode of Action
It’s known that the compound can be synthesized from 2-aminophenols and alkynones . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .
Biochemical Pathways
The compound’s synthesis involves the transformation of n-propargylamines into significant n-heterocycles .
Action Environment
It’s known that the compound’s synthesis can be carried out in 1,4-dioxane at 100 °c .
Preparation Methods
1,4-Oxazepane can be synthesized through several methods, including:
Reductive Etherification: This method involves the reduction of an intermediate ether to form the oxazepane ring.
Reductive Amination: This process includes the reduction of an imine intermediate to produce the oxazepane structure.
Phosphine-Triggered Tandem [3+4] Annulation Reaction: This method uses phosphine as a catalyst to facilitate the formation of the oxazepane ring.
SN2-Type Ring Opening Reaction: This involves the nucleophilic substitution reaction to open a precursor ring and form the oxazepane.
Cu(I)-Catalyzed Cycloaddition Reaction: Copper(I) catalyzes the cycloaddition reaction to form the oxazepane ring.
Chemical Reactions Analysis
1,4-Oxazepane undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted oxazepane derivatives, which can exhibit different biological activities .
Scientific Research Applications
1,4-Oxazepane has numerous applications in scientific research, including:
Comparison with Similar Compounds
1,4-Oxazepane can be compared with other similar compounds, such as:
1,4-Diazepane: This compound contains two nitrogen atoms in its ring structure, making it different in terms of reactivity and biological activity.
1,4-Benzoxazepine: This compound includes a benzene ring fused to the oxazepane ring, which can significantly alter its chemical properties and applications.
1,4-Diazepine: Similar to 1,4-diazepane but with a different ring structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1,4-oxazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGWEEUXTBNKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619181 | |
Record name | 1,4-Oxazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5638-60-8 | |
Record name | 1,4-Oxazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-oxazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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